Cas no 1323706-64-4 (5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)

5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
- F6064-1595
- 5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
- 5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
- VU0530897-1
- 5-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- AKOS024530710
- 1323706-64-4
-
- インチ: 1S/C16H14FN3O3S2/c17-13-4-1-3-11(7-13)10-25(21,22)20-8-12(9-20)16-18-15(19-23-16)14-5-2-6-24-14/h1-7,12H,8-10H2
- InChIKey: YXMSWRUXUAAXTM-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C=1)F)(N1CC(C2=NC(C3=CC=CS3)=NO2)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 379.046
- どういたいしつりょう: 379.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-1595-25mg |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-1mg |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6064-1595-2μmol |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-30mg |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-20μmol |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-4mg |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6064-1595-10mg |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-5μmol |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-3mg |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6064-1595-10μmol |
5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |
1323706-64-4 | 10μmol |
$103.5 | 2023-09-09 |
5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazoleに関する追加情報
5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
The compound with CAS No. 1323706-64-4, known as 5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiophene ring and an oxadiazole moiety, both of which are known for their unique electronic properties and reactivity. The presence of the methanesulfonyl group further enhances the functional diversity of this molecule.
Recent studies have highlighted the importance of such heterocyclic compounds in drug design and development. The oxadiazole ring is particularly interesting due to its ability to act as a bioisostere for other heterocycles, offering potential advantages in terms of stability and bioavailability. Additionally, the substitution pattern of this compound—specifically the placement of the methanesulfonylazetidine group at position 5 and the thiophene at position 3—suggests a highly optimized structure for specific biological interactions.
In terms of synthesis, this compound represents a significant achievement in organic chemistry. The construction of such a complex molecule involves multiple steps, including nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to streamline the production process. These methods not only improve yield but also enhance the overall efficiency of the synthesis pathway.
The application of this compound extends beyond traditional pharmaceuticals. Its electronic properties make it a candidate for use in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The conjugated system formed by the thiophene and oxadiazole groups contributes to its optical properties, which are being explored for applications in light-emitting diodes (LEDs) and photovoltaic cells.
In recent years, there has been growing interest in understanding the biological activity of this compound. Preclinical studies have shown promising results in terms of its ability to modulate specific cellular pathways. For instance, its interaction with certain enzymes involved in inflammation and oxidative stress has been investigated. These findings suggest that it could serve as a lead compound for the development of novel therapeutic agents targeting conditions such as neurodegenerative diseases and cardiovascular disorders.
The structural versatility of this compound also makes it an attractive candidate for combinatorial chemistry approaches. By modifying substituents at various positions on the molecule, researchers can explore a wide range of chemical space with potential for discovering new bioactive compounds. This approach is particularly valuable in drug discovery programs where diversity is key to identifying lead candidates.
In conclusion, CAS No. 1323706-64-4 represents a cutting-edge advancement in organic chemistry with broad implications across multiple disciplines. Its unique structure, synthetic accessibility, and diverse applications position it as a valuable tool for researchers in both academia and industry.
1323706-64-4 (5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole) 関連製品
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